molecular formula C19H19Cl3N2O5 B5010940 Methyl 4-((2,2,2-trichloro-1-((3,4-dimethoxybenzoyl)amino)ethyl)amino)benzoate CAS No. 303061-66-7

Methyl 4-((2,2,2-trichloro-1-((3,4-dimethoxybenzoyl)amino)ethyl)amino)benzoate

Cat. No.: B5010940
CAS No.: 303061-66-7
M. Wt: 461.7 g/mol
InChI Key: GQWDCMHFOJNYSY-UHFFFAOYSA-N
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Description

Methyl 4-((2,2,2-trichloro-1-((3,4-dimethoxybenzoyl)amino)ethyl)amino)benzoate is a complex organic compound with the molecular formula C19H19Cl3N2O5 and a molecular weight of 461.733 g/mol . This compound is notable for its unique structure, which includes a trichloroethyl group and a dimethoxybenzoyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2,2,2-trichloro-1-((3,4-dimethoxybenzoyl)amino)ethyl)amino)benzoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2,2,2-trichloro-1-((3,4-dimethoxybenzoyl)amino)ethyl)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-((2,2,2-trichloro-1-((3,4-dimethoxybenzoyl)amino)ethyl)amino)benzoate involves its interaction with specific molecular targets. The trichloroethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems . The dimethoxybenzoyl group may enhance binding affinity to certain proteins or enzymes, influencing their activity and function .

Properties

IUPAC Name

methyl 4-[[2,2,2-trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl3N2O5/c1-27-14-9-6-12(10-15(14)28-2)16(25)24-18(19(20,21)22)23-13-7-4-11(5-8-13)17(26)29-3/h4-10,18,23H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWDCMHFOJNYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303061-66-7
Record name METHYL 4-((2,2,2-TRICHLORO-1-((3,4-DIMETHOXYBENZOYL)AMINO)ETHYL)AMINO)BENZOATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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